3-(1-(4-Hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid
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Overview
Description
3-(1-(4-Hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrole ring substituted with hydroxyphenyl and phenyl groups, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. Subsequent steps involve the introduction of the hydroxyphenyl and phenyl groups via electrophilic aromatic substitution reactions. The final step includes the addition of the propanoic acid moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group results in quinones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
3-(1-(4-Hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique properties are explored for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(1-(4-Hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. Additionally, the propanoic acid moiety can interact with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl and propanoic acid moieties but lacks the pyrrole ring.
5-Phenyl-1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring and phenyl group but lacks the hydroxyphenyl moiety.
Uniqueness
3-(1-(4-Hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and phenyl groups on the pyrrole ring, along with the propanoic acid moiety, allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
3-[1-(4-hydroxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-10-6-15(7-11-17)20-16(9-13-19(22)23)8-12-18(20)14-4-2-1-3-5-14/h1-8,10-12,21H,9,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVSBHMGHOYCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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